5-Chloromethyl-2-oxazolidinone (CAS 22625-57-6) is an electrophilic heterocyclic building block widely utilized in pharmaceutical manufacturing and advanced organic synthesis. It is most prominently recognized as a central intermediate in the production of oxazolidinone-class antibacterial agents, such as Linezolid, and anticoagulant medications, such as Rivaroxaban[1]. By featuring a pre-installed chloromethyl leaving group on a stable oxazolidinone core, this compound provides a direct pathway for downstream nucleophilic substitution, making it a highly efficient procurement choice for API scale-up compared to unhalogenated precursors .
Substituting 5-chloromethyl-2-oxazolidinone with its unhalogenated precursor, 5-hydroxymethyl-2-oxazolidinone, forces manufacturers to introduce an additional activation step—such as tosylation or chlorination with hazardous reagents like sulfonyl chloride—adding process time and generating acidic waste[1]. Conversely, attempting to synthesize the oxazolidinone core in-house directly from raw epichlorohydrin requires handling toxic cyanate salts and navigating ring-closure reactions that natively suffer from poor yields (often <20%) unless specialized, proprietary biocatalysts are employed [2]. Procuring the pre-formed chloromethyl oxazolidinone ensures immediate readiness for downstream azidation or amination while bypassing these upstream synthetic bottlenecks and yield penalties.
When utilizing 5-hydroxymethyl-2-oxazolidinone as a starting material, chemists must first activate the hydroxyl group to enable subsequent nucleophilic attack. Procuring 5-chloromethyl-2-oxazolidinone bypasses this step entirely. Standard synthetic protocols show that direct chlorination of the hydroxymethyl analog requires refluxing with sulfonyl chloride in chloroform, which yields approximately 81% of the chloromethyl product but generates stoichiometric corrosive waste [1]. Using the pre-chlorinated compound avoids this 19% yield loss and eliminates the need to handle hazardous chlorinating agents at scale.
| Evidence Dimension | Synthetic steps to activated electrophile |
| Target Compound Data | 0 additional steps (pre-activated leaving group) |
| Comparator Or Baseline | 5-Hydroxymethyl-2-oxazolidinone (requires 1 activation step, ~81% yield) |
| Quantified Difference | Eliminates 1 reaction step and prevents ~19% intermediate yield loss. |
| Conditions | Refluxing in chloroform with sulfonyl chloride for 3 hours. |
Bypassing the hydroxyl activation step reduces reagent costs, eliminates corrosive waste streams, and shortens the overall manufacturing timeline for oxazolidinone APIs.
Buyers often consider synthesizing the oxazolidinone core in-house starting from epichlorohydrin and sodium cyanate. However, conventional non-enzymatic ring closure in water at 50°C yields only about 15.6% of 5-chloromethyl-2-oxazolidinone due to competing side reactions and hydrolysis [1]. While proprietary dehalogenase catalysis can push this yield to 90%, procuring the pure 5-chloromethyl-2-oxazolidinone directly allows manufacturers to bypass the need for specialized enzyme licensing or suffering an 84.4% material loss in conventional setups.
| Evidence Dimension | Core formation yield from raw materials |
| Target Compound Data | 100% available upon procurement |
| Comparator Or Baseline | In-house synthesis from epichlorohydrin (15.6% yield via conventional cyanate ring closure) |
| Quantified Difference | Bypasses an 84.4% yield penalty associated with non-catalytic in-house synthesis. |
| Conditions | Aqueous reaction of epichlorohydrin and sodium cyanate at 50°C, pH 8. |
Purchasing the pre-formed heterocycle eliminates the need to handle toxic cyanates and avoids the severe yield penalties of unoptimized ring-closure chemistry.
The primary industrial utility of 5-chloromethyl-2-oxazolidinone is its conversion to 5-azidomethyl-2-oxazolidinone, the direct precursor to Linezolid. The chloromethyl group provides a reliable leaving-group ability compared to overly sensitive bromo-analogs. Reaction of 5-chloromethyl-2-oxazolidinone with sodium azide (NaN3) or potassium cyanate reliably yields the azido or isocyanate intermediates in 65% to 85% yields under standard conditions [1]. This predictable reactivity makes it a more efficient procurement choice than unactivated precursors, which require multi-step transformations to achieve the same azidation.
| Evidence Dimension | Downstream substitution yield (azidation) |
| Target Compound Data | 65-85% yield of 5-azidomethyl-2-oxazolidinone |
| Comparator Or Baseline | Unactivated 5-hydroxymethyl-2-oxazolidinone (0% direct azidation yield without prior modification) |
| Quantified Difference | Enables direct, high-yield single-step azidation. |
| Conditions | Reaction with NaN3 or KOCN/TBAC in DMF at elevated temperatures (80-120°C). |
Reliable, high-yield azidation is critical for the cost-effective, large-scale production of Linezolid and related oxazolidinone antibiotics.
5-Chloromethyl-2-oxazolidinone serves as the primary electrophilic building block for forming the 5-aminomethyl-2-oxazolidinone core. Its pre-installed chloromethyl group allows for direct, high-yield azidation, streamlining the industrial production of Linezolid and avoiding the need for upstream hydroxyl activation[1].
The compound is utilized as a structural intermediate where the oxazolidinone ring is critical for binding affinity in anticoagulant drugs. Procuring the pre-formed ring bypasses the low-yield, hazardous cyanate ring-closure steps associated with raw epichlorohydrin starting materials[2].
5-Chloromethyl-2-oxazolidinone is used to attach oxazolidinone moieties to pleuromutilin cores. This derivatization enhances in vitro antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), leveraging the reliable leaving-group ability of the chloromethyl substituent [3].
Acute Toxic